Lys01

Übersicht

Beschreibung

LYS01 is an autophagy inhibitor that has garnered attention for its potential in cancer therapy. Autophagy is a cellular process involving the sequestration of organelles and proteins in autophagic vesicles (AVs) followed by their degradation through lysosomal fusion. Tumor cells exploit autophagy to survive metabolic and therapeutic stresses, making it a key resistance mechanism to many anticancer agents .

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von LYS01 erstrecken sich über verschiedene wissenschaftliche Bereiche:

Krebsforschung: this compound zeigt eine signifikante Einzelwirkstoff-Antitumoraktivität ohne Toxizität bei Mäusen. Es hat das Potenzial als therapeutisches Mittel in der Krebsbehandlung.

Arzneimittelresistenz: Die Autophagie-Inhibition mit this compound kann die Mechanismen der Arzneimittelresistenz in Krebszellen überwinden.

Stoffwechselstörungen: Weitere Forschung untersucht seine Rolle bei Stoffwechselstörungen außerhalb von Krebs.

5. Wirkmechanismus

This compound zielt auf die Autophagie ab, indem es die lysosomale Funktion stört. Es beeinträchtigt die Sequestrierung und den Abbau von Zellbestandteilen, was zum Zelltod führt. Die beteiligten molekularen Ziele und Pfade werden noch untersucht.

Wirkmechanismus

Target of Action

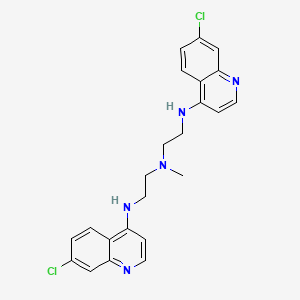

Lys01, also known as “1391426-22-4 (free base)”, “this compound free base”, or “N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine”, primarily targets autophagy proteins . Autophagy is a cellular process that degrades and recycles cellular components to maintain homeostasis and adapt to metabolic stress .

Mode of Action

This compound acts as an autophagy inhibitor . It inhibits the process of autophagy by impairing lysosomal function . This compound is a dimeric form of Chloroquine (HY-17589A), and it is more potent than Hydroxychloroquine (HCQ) in inhibiting autophagy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the autophagy-lysosome pathway . By inhibiting autophagy, this compound disrupts the degradation and recycling of cellular components, which can lead to the accumulation of damaged proteins and organelles, and ultimately cell death .

Pharmacokinetics

It is known that this compound, compared to hcq, more potently accumulates within and deacidifies the lysosome . This suggests that this compound may have a high cellular uptake and a strong ability to cross cellular membranes to reach its target site, the lysosome .

Result of Action

This compound has been shown to inhibit cell viability in various cell lines, including 1205Lu, c8161, LN229, and HT-29, with IC50s of 3.6, 3.8, 7.9, and 6.0 μM respectively . This suggests that this compound can induce cell death by inhibiting autophagy, making it a potential candidate for anticancer research .

Action Environment

The efficacy of this compound can be influenced by the pH of the environment. In acidic conditions, such as those found in the tumor microenvironment, this compound retains its autophagy-inhibiting activity . This is in contrast to Chloroquine, which loses its activity under acidic conditions . This suggests that this compound could be particularly effective in targeting cancer cells in the acidic tumor microenvironment .

Biochemische Analyse

Biochemical Properties

Lys01 interacts with various enzymes and proteins in the cell, primarily through its role as an autophagy inhibitor . It inhibits cell viability of various cell lines, including 1205Lu, c8161, LN229, and HT-29, with IC50s of 3.6, 3.8, 7.9, 6.0 μM . The nature of these interactions primarily involves the inhibition of the autophagy process, which is a cellular degradation pathway that is essential for cell survival under stress conditions .

Cellular Effects

This compound has a profound impact on cellular processes. It inhibits autophagy, a process that is often upregulated in cancer cells as a survival mechanism . By inhibiting autophagy, this compound can impair tumor growth

Molecular Mechanism

The molecular mechanism of this compound involves its accumulation within the lysosome, where it exerts its effects . Compared with Hydroxychloroquine (HCQ), this compound more potently accumulates within and deacidifies the lysosome, resulting in impaired autophagy and tumor growth . This suggests that this compound may bind to biomolecules within the lysosome, inhibiting enzyme activity and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is a potent autophagy inhibitor and has significant antitumor activity . It is also known that this compound is more potent than HCQ in terms of autophagy inhibition .

Dosage Effects in Animal Models

It is known that this compound has significant antitumor activity and is a potent autophagy inhibitor .

Metabolic Pathways

Given its role as an autophagy inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in this process .

Transport and Distribution

This compound is thought to accumulate within the lysosome, where it exerts its effects This suggests that this compound may be transported into the lysosome via specific transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound is thought to be within the lysosome This localization is likely crucial for this compound’s activity as an autophagy inhibitor

Vorbereitungsmethoden

Synthetic Routes: LYS01 is a bisaminoquinoline compound. Its synthesis involves specific structural motifs that enhance autophagy inhibition compared to chloroquine (CQ) derivatives. These motifs include the presence of two aminoquinoline rings, a triamine linker, and a chlorine atom at position C-7. The lead compound, this compound, is approximately 10-fold more potent than hydroxychloroquine (HCQ), another autophagy inhibitor .

Industrial Production: While specific industrial production methods for this compound are not widely documented, research efforts have focused on optimizing its synthesis and formulation for therapeutic use.

Analyse Chemischer Reaktionen

LYS01 hemmt in erster Linie die Autophagie durch Beeinträchtigung der lysosomalen Funktion. Es reichert sich in Lysosomen an und entsäuert sie, was zu einer gestörten Autophagie und einem Tumorwachstum führt. Die Verbindung durchläuft Reaktionen, die mit ihren strukturellen Merkmalen zusammenhängen, aber detaillierte Informationen über spezifische Reagenzien und Bedingungen sind begrenzt .

Vergleich Mit ähnlichen Verbindungen

LYS01 zeichnet sich durch seine verstärkte Wirksamkeit im Vergleich zu HCQ aus. Zu ähnlichen Verbindungen gehören CQ-Derivate und andere Autophagie-Inhibitoren, aber die einzigartigen strukturellen Merkmale von this compound tragen zu seiner Wirksamkeit bei .

Eigenschaften

IUPAC Name |

N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGQVCRQXSYPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

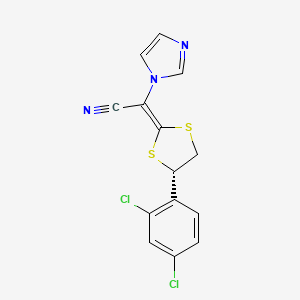

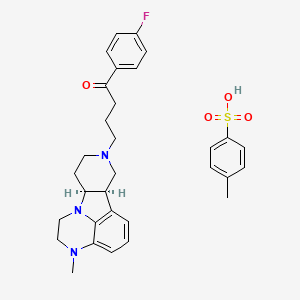

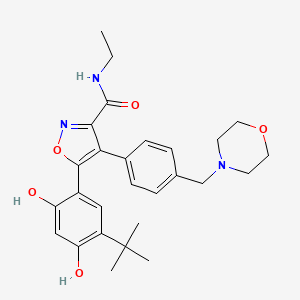

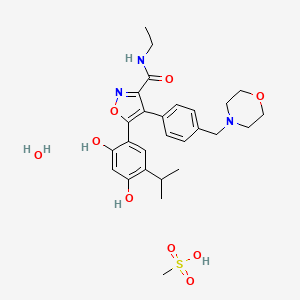

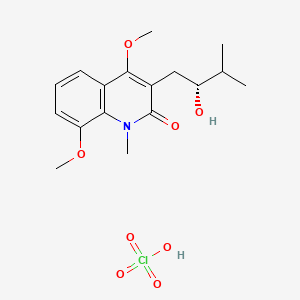

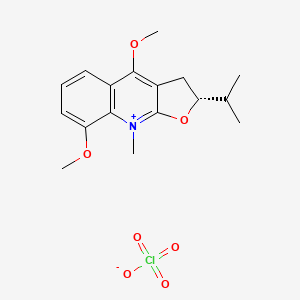

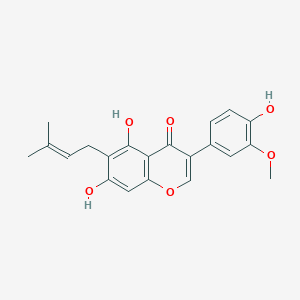

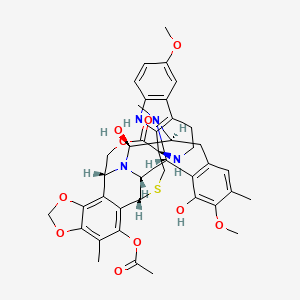

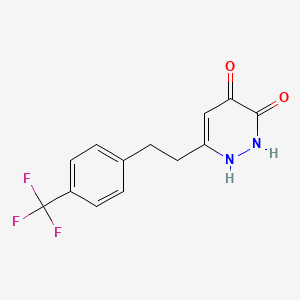

Feasible Synthetic Routes

Q1: How does Lys01 interact with its target and what are the downstream effects?

A1: this compound functions as an autophagy inhibitor by accumulating within lysosomes and increasing their pH (deacidification) []. This deacidification disrupts the lysosomal degradation process that is crucial for autophagy, effectively inhibiting the breakdown and recycling of cellular components. This inhibition of autophagy can then lead to the accumulation of damaged organelles and proteins within the cell, ultimately contributing to cancer cell death. The research highlights that this compound is significantly more potent in inhibiting autophagy compared to hydroxychloroquine (HCQ), a drug currently being investigated in clinical trials for similar purposes [].

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound and how specific structural features contribute to its potency as an autophagy inhibitor?

A2: The research emphasizes the importance of several structural motifs in this compound for its enhanced autophagy inhibition compared to chloroquine (CQ) and HCQ []. * Presence of two aminoquinoline rings: This structural feature is crucial for this compound's increased potency compared to CQ, which only has one such ring.* Triamine linker: This linker connecting the two aminoquinoline rings plays a vital role in this compound's activity.* C-7 chlorine: The presence of chlorine at the C-7 position on the aminoquinoline rings further contributes to the compound's potency as an autophagy inhibitor.

Q3: What evidence suggests that this compound specifically targets autophagy in vivo?

A3: The study demonstrated that at the highest dose tested, Lys05 (a water-soluble salt of this compound) induced Paneth cell dysfunction in mice []. This specific intestinal phenotype is remarkably similar to that observed in mice and humans with genetic defects in the autophagy gene ATG16L1. This observation provides compelling in vivo evidence supporting this compound's targeted activity on the autophagy pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.